molecular formula C26H20ClNO6 B5095826 N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide

N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide

Cat. No.: B5095826
M. Wt: 477.9 g/mol
InChI Key: NYMGFZOMFDIOAY-UHFFFAOYSA-N
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Description

    Reagents: 2-chlorobenzaldehyde, chromen-4-one derivative

    Conditions: Aldol condensation

    Product: 3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen

  • Step 3: Formation of Benzodioxole Ring

      Reagents: 1,3-benzodioxole, appropriate coupling agents

      Conditions: Coupling reaction

      Product: N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide

  • Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen-4-one core, followed by the introduction of the chlorophenyl group and the benzodioxole ring. The final step involves the formation of the amide bond.

    • Step 1: Synthesis of Chromen-4-one Core

        Reagents: 2-hydroxyacetophenone, ethyl acetoacetate

        Conditions: Base-catalyzed cyclization

        Product: Chromen-4-one derivative

    Chemical Reactions Analysis

    Types of Reactions:

      Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring.

      Reduction: Reduction reactions can occur at the chromen-4-one moiety.

      Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

      Oxidation: Potassium permanganate, hydrogen peroxide

      Reduction: Sodium borohydride, lithium aluminum hydride

      Substitution: Nucleophiles such as amines or thiols

    Major Products:

      Oxidation: Oxidized derivatives of the benzodioxole ring

      Reduction: Reduced chromen-4-one derivatives

      Substitution: Substituted chlorophenyl derivatives

    Scientific Research Applications

    Chemistry:

    • Used as a building block for the synthesis of more complex organic molecules.
    • Studied for its potential as a ligand in coordination chemistry.

    Biology:

    • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine:

    • Explored as a potential therapeutic agent due to its unique structural features.

    Industry:

    • Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

    Mechanism of Action

    The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The benzodioxole ring and the chromen-4-one moiety play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

    Comparison with Similar Compounds

    • N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide
    • N-(1,3-benzodioxol-5-yl)-2-[3-(2-bromophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide

    Comparison:

    • Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, fluorine, bromine).
    • Chemical Properties: These differences can affect the compound’s reactivity, solubility, and biological activity.
    • Uniqueness: N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide is unique due to the presence of the chlorine atom, which can influence its electronic properties and interactions with biological targets.

    Properties

    IUPAC Name

    N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-2,8-dimethyl-4-oxochromen-7-yl]oxyacetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H20ClNO6/c1-14-20(31-12-23(29)28-16-7-9-21-22(11-16)33-13-32-21)10-8-18-25(30)24(15(2)34-26(14)18)17-5-3-4-6-19(17)27/h3-11H,12-13H2,1-2H3,(H,28,29)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NYMGFZOMFDIOAY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3Cl)C)OCC(=O)NC4=CC5=C(C=C4)OCO5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H20ClNO6
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    477.9 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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